

Sirt4-IN-1: A Technical Guide to its Role in Cellular Metabolism

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 4 (SIRT4) is a mitochondrial NAD+-dependent enzyme that plays a critical role in cellular metabolism.[1][2][3] It functions as an ADP-ribosyltransferase, a lysine deacylase, and a lipoamidase, targeting key metabolic enzymes to regulate a variety of pathways, including insulin secretion, fatty acid oxidation, and glutamine metabolism.[1][3][4] Dysregulation of SIRT4 has been implicated in several diseases, including cancer and metabolic disorders, making it an attractive therapeutic target. This technical guide provides an in-depth overview of Sirt4-IN-1, a selective SIRT4 inhibitor, and its impact on cellular metabolism. It includes a summary of its quantitative data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it modulates.

Introduction to Sirtuin 4 (SIRT4)

SIRT4 is one of the seven mammalian sirtuins (SIRT1-7) and is primarily localized in the mitochondria.[1][3] It acts as a crucial regulator of metabolic homeostasis in response to cellular energy status.[2] Unlike other sirtuins, SIRT4 exhibits diverse enzymatic activities, allowing it to modulate a wide array of mitochondrial processes.[3][4][5]

Key Functions of SIRT4:



- Regulation of Insulin Secretion: SIRT4 inhibits glutamate dehydrogenase (GDH), thereby reducing amino acid-stimulated insulin secretion in pancreatic β-cells.[1][3]
- Fatty Acid Oxidation: SIRT4 represses fatty acid oxidation in muscle and liver cells by deacetylating and inhibiting malonyl-CoA decarboxylase (MCD) and the mitochondrial trifunctional protein α-subunit (MTPα).[1][5][6]
- Glutamine Metabolism: By ADP-ribosylating and inhibiting GDH, SIRT4 plays a role in the DNA damage response by blocking glutamine catabolism.[1][3]
- Glycolysis: SIRT4 exhibits lipoamidase activity, removing lipoyl groups from the pyruvate dehydrogenase (PDH) complex, which in turn inhibits PDH activity and links glycolysis to the TCA cycle.[4][6][7]
- ATP Homeostasis: SIRT4 regulates cellular ATP levels by modulating the activity of adenine nucleotide translocator 2 (ANT2).[2][3][6]
- Tumor Suppression: SIRT4 acts as a tumor suppressor by inhibiting glutamine metabolism and cell proliferation in response to DNA damage.[1][3]

Sirt4-IN-1: A Selective SIRT4 Inhibitor

Sirt4-IN-1 (also referred to as compound 69) is a selective small-molecule inhibitor of Sirtuin 4. [8][9] It provides a valuable tool for studying the physiological and pathological roles of SIRT4.

Ouantitative Data

| Parameter | Value | Reference |
|-------------|---|-----------|
| IC50 | 16 μΜ | [8][9] |
| Selectivity | No relevant effects on other sirtuin isoforms | [8][9] |

Key Experimental Protocols

This section details the methodologies for key experiments used in the characterization of SIRT4 and its inhibitors.



FRET-Based Assay for SIRT4 Activity

This protocol is adapted from a method developed for screening SIRT4 modulators based on its de-3-hydroxy-3-methylglutaryl (HMG) activity.[10][11]

Principle: A peptide substrate containing an HMG-modified lysine residue is flanked by a Förster resonance energy transfer (FRET) pair (e.g., DABCYL and EDANS). In the intact peptide, the fluorescence of EDANS is quenched by DABCYL. Upon de-HMGylation by SIRT4 and subsequent cleavage by a developer enzyme (e.g., trypsin), the FRET pair is separated, leading to an increase in fluorescence.

Materials:

- Recombinant human SIRT4 enzyme
- FRET peptide substrate: (DABCYL)GVLK(HMG)EYGVE(EDANS)G
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
- NAD+
- Developer solution (e.g., Trypsin)
- Sirt4-IN-1 or other test compounds
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare the reaction mixture in the microplate wells by adding the assay buffer, NAD+, and the FRET peptide substrate.
- Add the test compound (Sirt4-IN-1) at various concentrations. Include a positive control (no inhibitor) and a negative control (no SIRT4).
- Initiate the reaction by adding the SIRT4 enzyme to all wells except the negative control.



- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Stop the SIRT4 reaction and initiate the developer reaction by adding the developer solution.
- Incubate at 37°C for a further period (e.g., 30 minutes) to allow for peptide cleavage.
- Measure the fluorescence intensity (Excitation/Emission wavelengths specific to the FRET pair, e.g., 340 nm/490 nm for EDANS).
- Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.

Immunoaffinity Isolation of SIRT4 Interacting Proteins

This protocol allows for the identification of SIRT4 substrates and interacting partners from cell lysates.[12]

Principle: An antibody specific to SIRT4 is used to capture SIRT4 and its bound proteins from a mitochondrial lysate. The protein complexes are then eluted and identified by mass spectrometry.

Materials:

- Cells or tissues expressing SIRT4
- Mitochondrial isolation kit
- Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
 with protease and phosphatase inhibitors
- Anti-SIRT4 antibody
- Protein A/G agarose beads
- Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% Triton X-100)
- Elution Buffer: (e.g., 0.1 M glycine, pH 2.5)
- Neutralization Buffer: (e.g., 1 M Tris-HCl, pH 8.5)



SDS-PAGE and mass spectrometry equipment

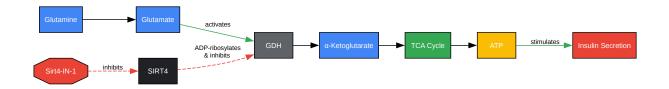
Procedure:

- Isolate mitochondria from the cells or tissues.
- Lyse the isolated mitochondria using the lysis buffer.
- Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with the anti-SIRT4 antibody overnight at 4°C with gentle rotation.
- Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibodyprotein complexes.
- Wash the beads several times with wash buffer to remove unbound proteins.
- Elute the SIRT4-interacting proteins from the beads using the elution buffer and immediately neutralize the eluate.
- Separate the eluted proteins by SDS-PAGE.
- Excise the protein bands of interest and perform in-gel digestion (e.g., with trypsin).
- Analyze the resulting peptides by mass spectrometry to identify the proteins.

Signaling Pathways Modulated by SIRT4

SIRT4 is a central node in several key metabolic signaling pathways. The following diagrams illustrate these interactions.

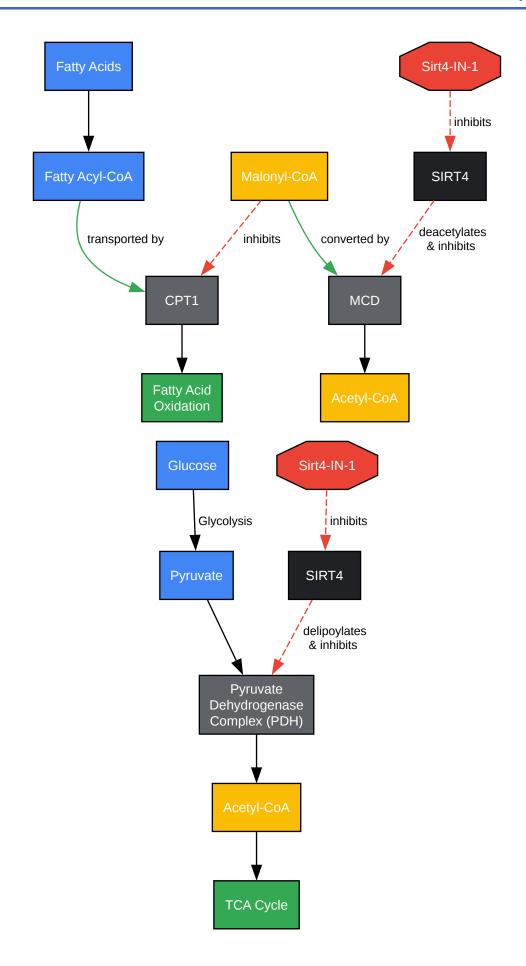




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Caption: SIRT4-mediated regulation of insulin secretion.







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